molecular formula C5H9NO3 B3046869 (R)-3-aminotetrahydrofuran-3-carboxylic acid CAS No. 1315053-78-1

(R)-3-aminotetrahydrofuran-3-carboxylic acid

Cat. No. B3046869
CAS RN: 1315053-78-1
M. Wt: 131.13 g/mol
InChI Key: ATUWXXVBEAYCSQ-RXMQYKEDSA-N
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Description

“®-3-aminotetrahydrofuran-3-carboxylic acid” is likely an organic compound that contains an amino group (-NH2) and a carboxylic acid group (-COOH). The “R” denotes the configuration of the chiral center in the molecule .


Molecular Structure Analysis

The molecular structure of this compound would include a tetrahydrofuran ring (a five-membered ring containing four carbon atoms and one oxygen atom), an amino group attached to one of the carbon atoms in the ring, and a carboxylic acid group attached to the same carbon .


Chemical Reactions Analysis

The compound contains functional groups (amino and carboxylic acid) that are known to participate in various chemical reactions. The amino group can act as a base or nucleophile, and the carboxylic acid group can act as an acid or electrophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and carboxylic acid groups would likely make this compound soluble in water .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, if used as a drug, it would interact with certain biological targets to exert its effects .

Future Directions

The future directions would depend on the potential applications of this compound. If it shows promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

(3R)-3-aminooxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUWXXVBEAYCSQ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@]1(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434421
Record name (3R)-3-aminooxolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-aminotetrahydrofuran-3-carboxylic acid

CAS RN

1315053-78-1
Record name (3R)-3-aminooxolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-aminotetrahydrofuran-3-carboxylic acid
Reactant of Route 2
(R)-3-aminotetrahydrofuran-3-carboxylic acid
Reactant of Route 3
(R)-3-aminotetrahydrofuran-3-carboxylic acid
Reactant of Route 4
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Reactant of Route 5
(R)-3-aminotetrahydrofuran-3-carboxylic acid
Reactant of Route 6
(R)-3-aminotetrahydrofuran-3-carboxylic acid

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